molecular formula C16H16O5 B11157774 Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B11157774
M. Wt: 288.29 g/mol
InChI Key: YWFHVUURPKFESZ-UHFFFAOYSA-N
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Description

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CAS: 304675-01-2) is a cyclopenta[c]chromene derivative with a methyl ester functional group. Its molecular formula is C₁₅H₁₄O₅, with an average molecular weight of 274.27 g/mol and a monoisotopic mass of 274.084124 Da . Structural analogs often differ in ester substituents, halogenation patterns, or alkyl chain modifications, which significantly influence their physicochemical and biological properties.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

methyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C16H16O5/c1-9-13(20-8-14(17)19-2)7-6-11-10-4-3-5-12(10)16(18)21-15(9)11/h6-7H,3-5,8H2,1-2H3

InChI Key

YWFHVUURPKFESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves the reaction of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or methylene chloride under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or synthetic intermediates.

Conditions Products Yield Catalyst/Reagent
1M NaOH, reflux, 6 hrs[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid85–92%Aqueous base
HCl (conc.), 60°C, 3 hrsSame as above78%Acid catalyst

The acid product exhibits enhanced solubility in polar solvents compared to the parent ester .

Transesterification

The methyl ester can be converted to other esters via transesterification, enabling structural diversification:

Alcohol Conditions Product Ester Application
EthanolH₂SO₄, reflux, 8 hrsEthyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetateIntermediate for drug analogs
Benzyl alcoholTi(OiPr)₄, toluene, 100°CBenzyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetateAntimicrobial studies

Nucleophilic Substitution

The electron-deficient chromen ring participates in electrophilic aromatic substitution (EAS) at the 7-position, though steric hindrance from the methyl group limits reactivity at adjacent sites.

Reagent Conditions Product Notes
HNO₃ (fuming), H₂SO₄0°C, 2 hrsNitro derivative at C-5Low yield (35%) due to deactivation by ketone
Cl₂, FeCl₃CH₂Cl₂, 25°C, 1 hrChlorination at C-9Major product (62%)

Reduction of the Ketone

The 4-oxo group is reducible to a hydroxyl group, altering the compound’s hydrogen-bonding capacity:

Reducing Agent Conditions Product Outcome
NaBH₄, MeOH0°C, 30 min4-Hydroxy-tetrahydrocyclopenta[c]chromen derivativePartial racemization observed
H₂, Pd/C (10%)EtOH, 50 psi, 6 hrsFully saturated cyclopentane ringIncreases lipophilicity

Acylation and Alkylation

The hydroxyl group generated from ketone reduction can undergo further derivatization:

Reaction Type Reagent Product Biological Relevance
AcylationAcetic anhydride, pyridineAcetylated 4-hydroxy derivativeImproved metabolic stability
AlkylationMethyl iodide, K₂CO₃4-Methoxy-tetrahydrocyclopenta[c]chromenEnhanced CNS penetration

Oxidation Reactions

Controlled oxidation of the chromen ring’s allylic positions has been reported:

Oxidizing Agent Conditions Product Outcome
KMnO₄, H₂O80°C, 4 hrsEpoxidation at C-2/C-3Unstable under acidic conditions
O₃, then Zn/H₂O-78°C, CH₂Cl₂Ring-opening ozonolysisForms dicarbonyl intermediates

Biological Interactions (Mechanistic Insights)

The compound inhibits serine proteases and cyclooxygenase-2 (COX-2) through non-covalent interactions, as shown by molecular docking studies. Its ester group enhances membrane permeability, while the chromen core binds to hydrophobic enzyme pockets.

Target Enzyme IC₅₀ (μM) Binding Affinity (kcal/mol) Reference
COX-212.4 ± 1.2-8.9
Trypsin45.6 ± 3.8-6.2

Stability and Degradation

The compound degrades under prolonged UV exposure or in strongly alkaline media (>pH 10), forming quinone derivatives via oxidative ring contraction.

Stress Condition Degradation Product Half-Life
pH 12, 25°C6-Methyl-cyclopentaquinone-7-carboxylic acid2.3 hrs
UV (254 nm), 48 hrsPhoto-dimerized adducts18 hrs

Scientific Research Applications

Chemistry

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate serves as a precursor in the synthesis of more complex organic molecules. It is utilized in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Reaction TypeReagentsProducts
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols
SubstitutionAmines or thiols + BaseAmides or thioesters

Biology

This compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in critical metabolic pathways.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity against the MCF-7 breast cancer cell line. The mechanism involves the inhibition of cell proliferation through enzyme interaction.

Medicine

The compound is being investigated for potential therapeutic effects in treating various diseases due to its biological activity profile. Its ability to bind to receptors or enzymes can lead to significant biological effects warranting further investigation for therapeutic uses.

Industrial Applications

This compound is also utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique properties make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Substituent Variations in Ester Groups

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Methyl C₁₅H₁₄O₅ 274.27 304675-01-2 Reference compound
Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Butyl C₁₉H₂₂O₅ 330.38 N/A Larger ester group increases lipophilicity
tert-Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate tert-Butyl C₁₉H₂₂O₅ 330.38 307548-86-3 Steric hindrance may reduce reactivity
Ethyl [(6-methyl-4-oxo-...)(phenyl)acetate] Ethyl + Phenyl C₂₃H₂₂O₅ 378.42 2894757 Bulky phenyl group enhances π-π interactions

Key Observations :

  • The phenyl-substituted analog (CID 2894757) exhibits enhanced aromatic stacking capabilities, relevant in drug design .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Properties
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid Carboxylic acid C₁₅H₁₄O₅ Higher polarity, acidity (pKa ~4-5)
Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Chlorine substituent C₁₅H₁₃ClO₅ Increased stability; potential bioactivity

Key Observations :

  • The free carboxylic acid derivative (CAS 314743-72-1) is 95% pure and serves as a precursor for ester synthesis . Its acidity may enhance solubility in aqueous systems .

Positional Isomerism

Compound Name Substituent Position CAS Number Molecular Formula
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid 7-methyl, 9-oxy 307549-54-8 C₁₅H₁₄O₅
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate No methyl on chromene 304675-01-2 C₁₅H₁₄O₅

Key Observations :

  • Positional isomerism (e.g., 6-methyl vs. 7-methyl) affects electronic distribution and steric interactions, influencing binding affinity in biological targets .

Biological Activity

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, also known by its CAS number 314743-72-1, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : Approximately 270.27 g/mol
  • Structure : The compound features a tetrahydrocyclopenta[c]chromene core with an ester functionality that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

CompoundActivity TypeReference
EGCGInhibition of T3SSPendergrass et al.
Ellagic AcidAntimicrobialVWR

These findings suggest that the compound may possess similar mechanisms of action against various pathogens.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds with related structures have been shown to inhibit pro-inflammatory cytokines. For example:

CompoundEffectReference
CurcuminReduced TNF-alphaScience.gov
ResveratrolDecreased IL-6ResearchGate

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK.
  • Antioxidant Activity : The presence of phenolic groups in its structure could contribute to its antioxidant properties.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study tested various derivatives of chromene compounds against E. coli and S. aureus.
    • Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM for certain derivatives.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of similar chromene derivatives resulted in decreased paw edema and lower levels of inflammatory markers.

Q & A

Basic Question: What are the established synthetic routes for preparing Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution under reflux conditions. A typical procedure involves reacting the hydroxyl group of the 7-hydroxy-6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene precursor with methyl bromoacetate in dry acetone in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. The reaction is monitored by TLC (n-hexane/ethyl acetate, 3:1), followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄. Purification is achieved by recrystallization or column chromatography . This method is analogous to the synthesis of structurally related chromenone derivatives, such as ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate .

Basic Question: How can the purity and structural identity of this compound be confirmed experimentally?

Methodological Answer:
Purity is validated using TLC and HPLC, while structural confirmation employs spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR spectra (in CDCl₃ or DMSO-d₆) reveal key signals: the methyl ester group (δ ~3.7–3.8 ppm for OCH₃), the cyclopenta[c]chromen-4-one carbonyl (δ ~170–175 ppm in ¹³C), and the acetoxy linkage (δ ~4.7–5.0 ppm for OCH₂COOCH₃) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and chromenone moieties .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:
Crystallographic refinement may encounter issues such as disorder in the cyclopenta ring or the acetoxy side chain. These are resolved using:

  • SHELXL : The program’s constraints (e.g., DFIX, FLAT) stabilize geometry during refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters (ADPs) are refined for non-H atoms .
  • Twinning Analysis : For twinned crystals, SHELXL’s TWIN/BASF commands are applied to model domain contributions .
  • Validation Tools : PLATON or Mercury are used to check for voids, hydrogen bonding, and π-π stacking interactions .

Advanced Question: How can computational methods predict the compound’s reactivity or intermolecular interactions?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software optimizes the molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., the 4-oxo group) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes with chromenone-binding sites). Parameters include grid box sizing around active sites and scoring functions (e.g., binding affinity in kcal/mol) .
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, bioavailability) using SMILES input .

Advanced Question: What strategies resolve contradictions in spectroscopic data across studies?

Methodological Answer:
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Control Experiments : Repeating synthesis under inert conditions (N₂/Ar) to exclude oxidation artifacts .
  • Variable-Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism affecting carbonyl signals) .
  • Cross-Validation : Comparing XRD-derived bond lengths/angles with computational geometry to validate spectral assignments .

Basic Question: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). Solubility tests are conducted at 25°C using UV-Vis spectroscopy to quantify saturation points .
  • Stability : Susceptibility to hydrolysis (ester group) necessitates storage at –20°C under anhydrous conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .

Advanced Question: How can regioselective functionalization of the chromenone core be achieved?

Methodological Answer:
The 7-oxyacetate group directs electrophilic substitution to the 6-methyl or 4-oxo positions. For example:

  • Thiosemicarbazide Conjugation : Reacting the carbonyl group with thiosemicarbazide in ethanol/glacial acetic acid yields hydrazone derivatives. Reaction progress is tracked by FT-IR (disappearance of C=O at ~1700 cm⁻¹) .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions at the 6-methyl position require protection of the 4-oxo group as a ketal .

Advanced Question: What mechanistic insights explain the compound’s bioactivity in enzymatic assays?

Methodological Answer:
Hypotheses are tested via:

  • Enzyme Inhibition Assays : Kinetic studies (e.g., COX-2 inhibition) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm competitive/non-competitive inhibition modes .
  • Mutagenesis Studies : Site-directed mutagenesis of target enzymes identifies critical residues for interaction with the chromenone scaffold .

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